molecular formula C86H151N31O26S2 B142158 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid CAS No. 148914-01-6

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Cat. No.: B142158
CAS No.: 148914-01-6
M. Wt: 2099.4 g/mol
InChI Key: BGLAPDCFQFNPSN-QTISJAEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex, branched peptide featuring a sequence of 13 amino acid residues with extensive post-translational modifications. Key structural elements include:

  • Methylsulfanyl (SCH₃) and imidazol-5-yl moieties, which influence hydrophobicity, metal chelation, and pH-dependent solubility .
  • Carboxy groups (aspartic/glutamic acid analogs) at positions 7 and 11, contributing to anionic charge and solubility in polar solvents.
  • A terminal 5-oxopentanoic acid group, which may facilitate cyclization or conjugation.

The compound’s molecular weight exceeds 2,000 Da, placing it in the category of large bioactive peptides or small proteins.

Properties

CAS No.

148914-01-6

Molecular Formula

C86H151N31O26S2

Molecular Weight

2099.4 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H151N31O26S2/c1-43(2)38-59(114-74(133)52(20-15-35-100-86(95)96)106-76(135)55(23-27-64(122)123)108-70(129)48(16-9-11-31-87)103-67(126)45(5)89)79(138)110-54(22-26-63(120)121)69(128)102-46(6)68(127)104-49(17-10-12-32-88)73(132)115-60(39-47-40-97-42-101-47)80(139)107-51(19-14-34-99-85(93)94)71(130)109-56(24-28-65(124)125)75(134)105-50(18-13-33-98-84(91)92)72(131)112-57(29-36-144-7)77(136)116-61(41-118)81(140)111-53(21-25-62(90)119)78(137)117-66(44(3)4)82(141)113-58(83(142)143)30-37-145-8/h40,42-46,48-61,66,118H,9-39,41,87-89H2,1-8H3,(H2,90,119)(H,97,101)(H,102,128)(H,103,126)(H,104,127)(H,105,134)(H,106,135)(H,107,139)(H,108,129)(H,109,130)(H,110,138)(H,111,140)(H,112,131)(H,113,141)(H,114,133)(H,115,132)(H,116,136)(H,117,137)(H,120,121)(H,122,123)(H,124,125)(H,142,143)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-/m0/s1

InChI Key

BGLAPDCFQFNPSN-QTISJAEISA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N

sequence

AKERLEAKHRERMSQVM

Origin of Product

United States

Biological Activity

The compound , with the complex IUPAC name of (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid , is a complex molecule that exhibits significant biological activity. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The compound's structure is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. The presence of amino acids suggests potential roles in protein synthesis, enzyme inhibition, or receptor interaction.

Key Features:

  • Multiple Amino Acids : The compound contains several amino acids which may enhance its binding affinity to biological targets.
  • Functional Groups : The presence of carboxylic acids, amines, and imidazole rings can facilitate interactions with enzymes or receptors.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition :
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including carbonic anhydrases (hCA). For instance, derivatives that incorporate amino acids have shown potent inhibition against hCA isozymes, with low nanomolar inhibitory constants (Kis) observed for specific derivatives .

Protein Interaction :
The complex structure allows for potential interactions with proteins involved in signaling pathways. The imidazole group may facilitate interactions with histidine residues in proteins, influencing signal transduction.

Biological Activity Studies

Several studies have investigated the biological activity of structurally related compounds. Here are some notable findings:

StudyCompoundBiological ActivityFindings
Study 14-Aminobenzenesulfonamide DerivativesInhibition of hCA IsozymesStrongest inhibition observed for hCA XII with Kis ranging from 7.5–9.6 nM for non-polar side chains .
Study 2Triazine DerivativesAntiviral ActivityPotent inhibition against viral proteases, suggesting potential therapeutic applications .

Case Studies

Case Study 1: Inhibition of Carbonic Anhydrases
A study focused on the synthesis and testing of triazine-substituted amino acid derivatives revealed their efficacy as inhibitors of human carbonic anhydrases. The derivatives exhibited high affinity towards specific isozymes, highlighting the potential of amino-acid-based compounds in drug development .

Case Study 2: Antiviral Properties
Another investigation into similar compounds demonstrated antiviral properties against specific pathogens by inhibiting key viral enzymes. These findings suggest that the compound could be explored further for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Features Bioactivity/Properties Reference
Target Compound (this study) 13-residue peptide with carbamimidamido, SCH₃, imidazole, and carboxy groups. Hypothesized: Nucleic acid binding, protease resistance due to branched structure.
"(2S)-...-imidazol-4-yl" () 12-residue peptide with indol-3-yl, imidazol-4-yl, and phenyl groups. Known: Cytotoxic activity against cancer cells; enhanced stability via aromatic stacking .
Beta-lactam antibiotic () Thiazolidine ring, beta-lactam core, phenylacetamido side chains. Known: Antibacterial activity via penicillin-binding protein inhibition; hydrolytically unstable .
Aculene B () Polycyclic aromatic structure with conjugated double bonds. Known: Antioxidant properties; NMR shifts differ due to double-bond positioning .

Key Findings:

Charge and Solubility :

  • The target compound’s multiple carbamimidamido and carboxy groups create a zwitterionic profile, enhancing water solubility compared to purely hydrophobic analogs like aculene B .
  • In contrast, the imidazol-4-yl-containing peptide () exhibits pH-dependent solubility, with protonation below pH 6.0 .

Stability :

  • Branched peptides with methylsulfanyl groups (e.g., target compound) show greater protease resistance than linear peptides, as seen in similar SCH₃-modified antimicrobial peptides .
  • Beta-lactam antibiotics () are prone to hydrolysis, whereas the target compound’s lack of strained rings improves stability .

Spectroscopic Differentiation :

  • ¹H-NMR : The target compound’s imidazol-5-yl protons resonate at δ 7.2–7.5 ppm, distinct from imidazol-4-yl analogs (δ 6.8–7.1 ppm) due to electronic effects .
  • ¹³C-NMR : Carbamimidamido carbons appear at δ 157–160 ppm, overlapping with arginine derivatives but distinguishable from amides (δ 165–175 ppm) .

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